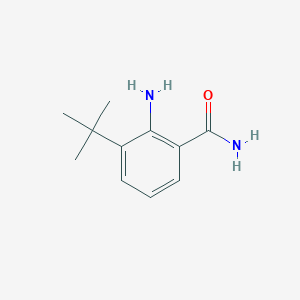

2-Amino-3-(tert-butyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-amino-3-tert-butylbenzamide |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6H,12H2,1-3H3,(H2,13,14) |

InChI Key |

OMLBXZPACSTMSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1N)C(=O)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Amino 3 Tert Butyl Benzamide

Reactivity of the Amino Group

The amino group (—NH₂) attached to the benzene (B151609) ring at the 2-position is a key site of reactivity in the 2-Amino-3-(tert-butyl)benzamide molecule. Its reactivity is characterized by both nucleophilic behavior and susceptibility to oxidative and reductive transformations.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic character, making it prone to reactions with various electrophiles. This reactivity allows for a wide range of derivatization reactions, leading to the synthesis of novel compounds with potentially altered biological or chemical properties. For instance, the amino group can participate in nucleophilic substitution reactions. It can form hydrogen bonds with target molecules, which, along with the steric hindrance provided by the tert-butyl group, can influence the compound's binding affinity and specificity in biological systems.

The nucleophilicity of the amino group is a cornerstone of its synthetic utility. It can be acylated, alkylated, and arylated to introduce a variety of substituents. These derivatization strategies are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Oxidative and Reductive Transformations of the Amino Moiety

The amino group of this compound can undergo both oxidation and reduction, leading to different functional groups. Oxidation of the amino group can yield nitro derivatives. Conversely, while the molecule already contains an amino group, related nitro-substituted precursors can be reduced to form the corresponding amines. This reductive process is a common synthetic route to introduce the amino group onto the aromatic ring. For example, the reduction of a nitro group to an amine can be achieved with high selectivity using reagents like hydrazine, which does not affect the amide bond.

Reactivity of the Amide Moiety

The amide functional group (—CONH₂) is another significant reactive center in the this compound structure. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the potential for transformations at the amide nitrogen.

Amide Carbonyl Reactivity in Electrophilic Attack

The carbonyl carbon of the amide group is electrophilic due to the polarization of the carbon-oxygen double bond. This allows it to be attacked by nucleophiles. However, the reactivity of the amide carbonyl is generally lower than that of ketones or aldehydes due to the delocalization of the nitrogen lone pair into the carbonyl system, which reduces its electrophilicity. Despite this, the amide can undergo reactions such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

N-Substituted Amide Transformations and Functionalization

The amide nitrogen can also be a site for chemical modification, leading to N-substituted derivatives. The synthesis of N-tert-butyl amides, for instance, can be achieved through various methods, including the Ritter reaction, which involves the reaction of nitriles with di-tert-butyl dicarbonate (B1257347) catalyzed by copper(II) triflate (Cu(OTf)₂). researchgate.net This method has proven to be highly efficient under solvent-free conditions at room temperature. researchgate.net

Furthermore, transformations of tertiary amides using reagents like 1,1-diborylalkanes can lead to the formation of ketones or enamides. nih.gov These reactions often proceed through the generation of a boron enolate intermediate. nih.gov The choice of reagents and reaction conditions can direct the transformation towards different products, highlighting the versatility of the amide group in organic synthesis.

Influence of the tert-Butyl Substituent on Reaction Outcomes

The tert-butyl group (—C(CH₃)₃) at the 3-position of the benzene ring exerts a significant steric influence on the reactivity of the neighboring amino and amide groups. Its bulky nature can hinder the approach of reactants to these functional groups, thereby affecting reaction rates and, in some cases, dictating the regioselectivity of a reaction.

For example, the steric hindrance from the tert-butyl group can influence the binding affinity and specificity of the molecule by affecting how the amino group forms hydrogen bonds with target molecules. In the context of synthesizing derivatives, the bulkiness of the tert-butyl group can favor reactions at less sterically hindered positions.

In studies of related compounds, the nature of the substituent on the benzene ring has been shown to impact biological activity. For instance, in a series of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, 6-phenyl-substituted analogs displayed stronger biofilm inhibition activity compared to their 6-tert-butyl-substituted counterparts, suggesting that the steric and electronic properties of the substituent play a crucial role in the molecule's biological function. nih.gov While not directly on the same scaffold, this finding highlights the general principle that bulky groups like tert-butyl can significantly modulate the properties of a molecule.

The electronic effect of the tert-butyl group is primarily inductive, acting as a weak electron-donating group. This can slightly increase the electron density on the aromatic ring, potentially influencing the reactivity of the amino group. However, its steric effects are generally considered more dominant in directing chemical transformations.

Steric Effects and Hindrance Considerations

The most significant steric feature of this compound is the bulky tert-butyl group. Positioned ortho to the amino group and meta to the amide, this group exerts considerable steric hindrance, which can direct or impede chemical transformations.

The sheer size of the tert-butyl group can shield the adjacent amino group and the ortho C-H bond from attack by bulky reagents. mdpi.comfiveable.me This steric congestion can influence the regioselectivity of reactions, potentially favoring transformations at less hindered sites of the molecule. For instance, in reactions involving the amino group, its nucleophilicity might be tempered by the steric bulk of the neighboring tert-butyl group, affecting the rate and feasibility of substitution or condensation reactions.

Furthermore, this steric hindrance plays a crucial role in the conformation of the molecule. The tert-butyl group can restrict the rotation of the C-N bond of the amino group and influence the orientation of the amide substituent. This conformational locking can be advantageous in certain synthetic applications, particularly in asymmetric synthesis where a well-defined three-dimensional structure is required. In coordination chemistry, bulky substituents like the tert-butyl group have been shown to inhibit the formation of polymeric structures, favoring the isolation of monomeric or dimeric complexes. mdpi.com Similarly, the tert-butyl group in this compound can be expected to influence its aggregation state and its interactions with catalysts or other reactants. The stabilizing effect of the bulky group can also enhance the stereoselectivity of certain reactions by favoring the approach of a nucleophile from the less hindered side. fiveable.me

Electronic Modulation of the Aromatic System

The electronic nature of the aromatic ring in this compound is modulated by the combined inductive and resonance effects of its substituents. lumenlearning.com

Amino Group (-NH2): The amino group is a powerful activating group. While it has an electron-withdrawing inductive effect due to the higher electronegativity of nitrogen compared to carbon, its electron-donating resonance effect is far more dominant. unizin.orglibretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. unizin.org This makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution.

Tert-butyl Group (-C(CH3)3): The tert-butyl group is a weak activating group that donates electron density primarily through an inductive effect (hyperconjugation). fiveable.me This further enriches the electron density of the aromatic ring, albeit to a much lesser extent than the amino group.

Amide Group (-C(=O)NH2): The amide group is a deactivating group. The carbonyl function is strongly electron-withdrawing, pulling electron density from the aromatic ring through both inductive and resonance effects. This deactivating nature makes the ring less susceptible to electrophilic attack. libretexts.org

Table 1: Summary of Substituent Effects on the Aromatic System

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -NH₂ (Amino) | Electron-withdrawing | Strong electron-donating | Activating | Ortho, Para |

| -C(CH₃)₃ (tert-Butyl) | Electron-donating | None | Weakly Activating | Ortho, Para |

| -C(=O)NH₂ (Amide) | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

Annulation and Cyclization Reactions Involving this compound

The presence of ortho-amino and amide functionalities makes this compound an excellent substrate for a variety of annulation and cyclization reactions to form fused heterocyclic systems.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions offer a direct route to constructing polycyclic molecules from a single precursor. This compound is well-suited for such transformations, where the amino and amide groups, or the activated C-H bonds on the ring, can participate in ring-forming processes.

For example, N-aryl amides can undergo intramolecular cyclization to yield valuable heterocyclic structures like 3-amino oxindoles. rsc.org While this specific transformation involves the amide nitrogen attacking the aromatic ring, related pathways can be envisioned for this compound. By introducing a suitable electrophilic tether onto the amino group, a subsequent intramolecular cyclization could be triggered.

Another potential pathway involves the intramolecular hydroamidation of an ortho-alkenyl benzamide (B126), which has been shown to proceed efficiently with potassium tert-butoxide to form dihydroisoquinolinones. researchgate.net If the amino group of this compound were first converted into an alkenyl substituent, a similar intramolecular cyclization could be a feasible route to novel fused heterocycles. The reaction is proposed to proceed via the abstraction of a proton by a base, followed by an exo-dig cyclization. researchgate.net Furthermore, rhodium-catalyzed intramolecular reactions are known to facilitate the synthesis of various heterocycles, such as 2-aminobenzofurans, via carbene metathesis. researchgate.netnih.gov

Intermolecular Annulation with Methylarenes and Related Substrates

Intermolecular annulation reactions provide a powerful method for building complex molecular architectures by combining two different molecules. 2-Aminobenzamides can serve as key building blocks in these reactions.

A notable example is the annulation of 2-aminopyridine (B139424) derivatives with methylarenes (like toluene) under metal-free conditions, where the methyl group of the arene acts as a traceless directing group. scilit.comnih.gov This type of reaction proceeds through a C-H amination/annulation sequence to generate fused benzimidazole (B57391) scaffolds. It is plausible that this compound could undergo analogous intermolecular annulation reactions with methylarenes. In such a scenario, the amino group would act as the nucleophile, attacking an activated form of the methylarene to initiate the annulation cascade, ultimately forming a polycyclic aromatic system. Rhodium-catalyzed C-H activation and annulation is another established method for constructing fused-ring systems, including various nitrogen-containing heterocycles. nih.gov

Formation of Nitrogen-Containing Heterocyclic Systems

The structure of this compound is a precursor for a wide array of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. researchgate.net

Quinazolinones are a prominent class of heterocyclic compounds, and 2-aminobenzamides are the quintessential starting materials for their synthesis. nih.govacs.org The reaction typically involves the condensation of the 2-aminobenzamide (B116534) with a one-carbon synthon.

One efficient method involves using dimethyl sulfoxide (B87167) (DMSO) as a source of a single carbon atom in the presence of an oxidant like H₂O₂. nih.gov In this process, this compound would react with DMSO to form the corresponding 8-(tert-butyl)quinazolin-4(3H)-one. The reaction proceeds through a radical mechanism where DMSO provides the methylene (B1212753) bridge that cyclizes with the amino and amide functionalities. nih.gov

Another common and effective route is the reaction of the 2-aminobenzamide with an orthoformate, such as triethyl orthoformate, often in the presence of another amine if substitution at the N-3 position is desired. acs.org This one-pot synthesis provides direct access to the quinazolinone core. For this compound, this would yield an 8-(tert-butyl)-substituted quinazolinone, a valuable scaffold for further chemical elaboration.

Table 2: Representative Synthesis of a Quinazolinone from a 2-Aminobenzamide

| Reactant 1 | Reactant 2 (Carbon Source) | Catalyst/Reagent | Product |

|---|---|---|---|

| 2-Aminobenzamide | Dimethyl Sulfoxide (DMSO) | H₂O₂ (oxidant) | Quinazolin-4(3H)-one |

| 2-Aminobenzamide | Triethyl Orthoformate | Acid or Base catalyst | Quinazolin-4(3H)-one |

1,2,3-Benzotriazinone Derivatives via Diazotization-Cyclization

The presence of a primary amino group ortho to a carboxamide functionality in this compound makes it an ideal precursor for the synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives. This transformation is typically achieved through a diazotization reaction followed by an intramolecular cyclization.

The process begins with the treatment of the 2-aminobenzamide with a diazotizing agent, such as nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. This step converts the primary amino group into a diazonium salt. The resulting diazonium cation is highly reactive and is immediately trapped by the adjacent carboxamide group. The intramolecular cyclization proceeds via nucleophilic attack of the amide nitrogen onto the diazonium group, leading to the formation of the stable, six-membered triazinone ring after elimination of a proton.

These resulting benzotriazinones are not merely stable products; they serve as valuable synthetic intermediates. For instance, they can undergo palladium-catalyzed denitrogenative coupling reactions. In a notable application, nih.govresearchgate.netnih.gov-benzotriazin-4(3H)-ones react with bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me₃) in the presence of a palladium catalyst to yield ortho-methylated benzamides. nih.gov This reaction demonstrates the utility of the benzotriazinone as a masked ortho-amino carboxylic acid derivative, enabling transformations that might be otherwise difficult to achieve directly. nih.gov

Spiro[pyrrole-quinazoline] Hybrids

The structural framework of 2-aminobenzamides, including the tert-butyl substituted variant, is a key component in the synthesis of complex heterocyclic structures like spiro[pyrrole-quinazoline] hybrids. These compounds are of interest due to their unique three-dimensional architecture.

A one-pot domino reaction has been described for the synthesis of novel spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives. researchgate.net This method involves the reaction of 2-amino-N-alkyl/arylbenzamides with ethyl (Z)-3-amino-3-phenylacrylates under Lewis acid catalysis. researchgate.net The reaction proceeds through a sequence of steps, likely initiated by the formation of a quinazoline (B50416) intermediate from the 2-aminobenzamide, which then undergoes a spiro-annulation reaction with the acrylate (B77674) partner. The tert-butyl group at the 3-position of the benzamide ring would be expected to influence the steric course of the reaction, potentially affecting the yield and stereochemistry of the resulting spirocyclic product.

Further research into related spiro compounds has shown that functionalized spiro-pyrrole derivatives can be constructed via [3+2] cycloaddition reactions of novel 1,3-dipoles with electron-deficient alkynes. nih.gov These dipoles can be generated from benzimidazolium salts, highlighting a different synthetic pathway to spiro-heterocycles that could potentially be adapted for quinazoline-based systems. nih.gov

Benzoxazole and Benzothiazole (B30560) Formation from Related Precursors

While direct synthesis of benzoxazoles and benzothiazoles from this compound is not the primary reaction pathway, the reactivity of related precursors provides significant insight into the potential transformations of the core aminobenzamide structure. Benzoxazoles and benzothiazoles are important heterocyclic motifs found in many biologically active compounds. nih.govmdpi.com

The standard synthesis of these heterocycles involves the condensation of 2-aminophenols or 2-aminothiophenols with various carbonyl compounds or their equivalents. nih.gov A metal-free approach, for example, utilizes imidazolium (B1220033) chloride to promote the reaction between 2-aminophenols or 2-aminothiophenols and DMF derivatives to furnish 2-substituted benzoxazoles and benzothiazoles in good yields. nih.gov

Another powerful method for benzothiazole synthesis is the palladium-catalyzed intramolecular oxidative C-H functionalization of N-arylthioureas. organic-chemistry.org This reaction achieves a direct C-S bond formation by functionalizing an ortho-aryl C-H bond, eliminating the need for pre-halogenated substrates. A mixed Pd(PPh₃)₄/MnO₂ catalytic system under an oxygen atmosphere is employed for this transformation. organic-chemistry.org The principles of this C-H activation and cyclization could conceptually be applied to derivatives of this compound, where the amino group is first converted to a thiourea (B124793) or a related functional group capable of intramolecular cyclization.

The table below summarizes synthetic methods for benzoxazoles and benzothiazoles from related precursors.

| Precursor | Reagent(s) | Catalyst/Promoter | Product | Ref. |

| 2-Aminophenols/2-Aminothiophenols | DMF derivatives | Imidazolium chloride | 2-Substituted Benzoxazoles/Benzothiazoles | nih.gov |

| N-Arylthioureas | Oxygen | Pd(PPh₃)₄/MnO₂ | 2-Aminobenzothiazoles | organic-chemistry.org |

| 2-Aminobenzothiazole | α-Halogenoketones | Carbon disulfide | Functionalized bis-thiazolo derivatives | mdpi.com |

Carbon-Hydrogen (C-H) Functionalization and Cross-Coupling Reactions

The amide group in this compound can act as a directing group, facilitating the selective functionalization of otherwise inert C-H bonds. This capability opens up a wide array of modern synthetic transformations.

Directed C-H Activation Strategies (e.g., Ortho-Methylation of Benzamides)

The amide functionality is a well-established directing group in transition metal-catalyzed C-H activation. rsc.org It can coordinate to a metal center, positioning the catalyst in close proximity to an ortho C-H bond and enabling its cleavage and subsequent functionalization.

Palladium-catalyzed ortho-methylation of acetanilides and benzamides serves as a prime example of this strategy. researchgate.net For instance, direct C-H methylation can be achieved using various methylating agents in the presence of a palladium catalyst. researchgate.netresearchgate.netnih.gov In the context of this compound, the amide group would direct functionalization to the C6 position. However, the existing amino group at C2 and the bulky tert-butyl group at C3 present significant steric and electronic influences that must be considered. rsc.org

An alternative and clever strategy for ortho-methylation involves the previously mentioned nih.govresearchgate.netnih.gov-benzotriazin-4(3H)-ones. nih.gov These precursors, derived from ortho-aminobenzamides, undergo a palladium-catalyzed denitrogenative cross-coupling with an organoaluminum reagent like DABAL-Me₃ to install a methyl group at the position of the original amino group, effectively achieving ortho-methylation of the corresponding carboxylic acid derivative. nih.gov

| Substrate Type | Directing Group | Catalyst | Reaction | Ref. |

| Acetanilides | Acylamino | Palladium | ortho-C-H Methylation | researchgate.net |

| Benzaldehydes | Transient Orthanilic Acid | Palladium | ortho-C-H Methylation | nih.gov |

| nih.govresearchgate.netnih.gov-Benzotriazin-4(3H)-ones | (Masked Amide) | Palladium | Denitrogenative Methylation | nih.gov |

Palladium-Catalyzed Isocyanide Insertions

Palladium-catalyzed reactions involving isocyanide insertion have become a versatile tool for constructing C-C and C-N bonds, leading to a variety of nitrogen-containing heterocycles. mdpi.comrsc.org In these reactions, an organopalladium intermediate, typically formed via oxidative addition or C-H activation, undergoes insertion of an isocyanide molecule. This creates an imidoyl-palladium species, which can then participate in further reactions, such as reductive elimination or intramolecular cyclization. mdpi.comnih.gov

For a substrate like this compound, a palladium catalyst could first activate a C-H or N-H bond. Subsequent insertion of an isocyanide would generate a reactive intermediate capable of cyclizing to form quinazoline or other heterocyclic derivatives. For example, palladium-catalyzed isocyanide insertion-cyclization reactions using 2-haloanilines are known to produce 3-iminoindol-2-amines. nih.gov A similar strategy applied to 2-aminobenzamides could lead to the synthesis of functionalized quinazolinones. The reaction of N-arylenaminones with isocyanides can lead to carboxamides or tacrine (B349632) derivatives, showcasing the diverse outcomes dependent on the substrate and isocyanide used. researchgate.net

Other Metal-Catalyzed C-C and C-N Bond Formations

Beyond the specific transformations detailed above, the 2-aminobenzamide scaffold is amenable to a variety of other metal-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental to modern organic synthesis for creating complex molecular architectures.

Transition metal-catalyzed C-N bond formation provides a direct route to functionalized amines and N-heterocycles. nih.govnih.govelsevierpure.com For instance, copper-catalyzed tandem reactions of 2-aminobenzamides with tertiary amines have been developed to synthesize quinazolinone derivatives. organic-chemistry.org This process involves the in situ generation of an aldehyde from the tertiary amine, which then condenses with the 2-aminobenzamide, followed by cyclization and oxidation to yield the final product. organic-chemistry.org

Similarly, metal-catalyzed C-C bond forming reactions, such as the Suzuki, Heck, and Sonogashira couplings, could be employed if the aromatic ring of this compound were appropriately functionalized with a halide or triflate. These reactions would allow for the introduction of aryl, vinyl, or alkynyl groups, further diversifying the molecular structures accessible from this starting material.

Mechanistic Investigations of 2 Amino 3 Tert Butyl Benzamide Transformations

Elucidation of Reaction Mechanisms

The transformation of 2-amino-3-(tert-butyl)benzamide can proceed through various mechanistic routes, largely dependent on the reagents and conditions employed. These pathways include free radical processes, particularly in oxidative couplings, and ionic or concerted mechanisms, such as in cyclization reactions.

Free Radical Pathways in Oxidative Couplings

Oxidative couplings are a significant class of reactions in organic synthesis. In the context of benzamide (B126) derivatives, these reactions can be initiated by radical species. For instance, metal-free oxidative amidation of aldehydes and alcohols can be achieved using a combination of tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP). acs.org This system is effective in inducing the C-H activation of aldehydes under neat conditions. acs.org The generation of free radicals can lead to undesirable changes, including lipid peroxidation, DNA fragmentation, and protein modification. nih.gov

Ionic and Concerted Mechanisms (e.g., Proton Abstraction-Initiated Cyclizations)

Ionic mechanisms are prevalent in many transformations of this compound. These reactions often involve the formation of charged intermediates. For example, in the presence of a base, the amino group can be deprotonated to form an anionic species. This nucleophilic nitrogen can then attack an electrophilic center, either intramolecularly to form a cyclic product or intermolecularly.

A notable example is the Grob-Ugi cascade reaction, which is facilitated by the multifunctional use of acetate (B1210297). acs.org In this reaction, acetate can sequentially deprotonate a phenol, facilitate dearomatization, and abstract a proton from an alcohol to induce a Grob-type fragmentation. acs.org This cascade ultimately delivers 2-aminoformamide derivatives through a novel pathway. acs.org The reaction proceeds through the formation of an iodine(III) intermediate, followed by acetate-mediated fragmentation and an iminium-acetate-induced Ugi assembly. acs.org

Kinetic and Isotopic Studies for Rate-Determining Step Identification

To fully understand a reaction mechanism, it is essential to identify the rate-determining step (RDS). Kinetic and isotopic studies are powerful tools for this purpose.

Application of Kinetic Isotope Effect (KIE) Analysis

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. By measuring the KIE, one can often determine whether a particular bond to the isotopically labeled atom is broken in the rate-determining step. For reactions involving this compound, deuteration of the N-H or C-H bonds can provide valuable information.

Theoretical analyses have been conducted on the KIE of S(N)2 reactions and their temperature dependence. nih.gov These studies, which utilize ion-molecule collision theory and transition state theory, have benchmarked various computational methods for their accuracy in predicting deuterium (B1214612) KIEs. nih.gov Such theoretical approaches can be applied to the reactions of this compound to predict and interpret experimental KIE data. For instance, a significant KIE upon deuteration of the amino group would suggest that N-H bond cleavage is part of the rate-determining step.

Calculations of the KIE for H/D, 14N/15N, 16O/18O, and 12C/13C isotopic substitutions have been performed in the context of protein secondary structure unfolding, which involves the breaking of hydrogen bonds. nih.govmdpi.com These studies show that the strengthening of interchain hydrogen bonds due to heavy isotope substitution decreases in the order H/D >> 14N/15N > 16O/18O > 12C/13C. nih.govmdpi.com

Determination of Rate-Limiting Steps (e.g., C-H bond cleavage)

The rate of a chemical reaction is governed by its slowest step, known as the rate-determining step. savemyexams.com If a reactant is involved in this step, its concentration will appear in the rate equation. savemyexams.com For transformations of this compound, identifying whether C-H bond cleavage, N-H bond cleavage, or another step is rate-limiting is crucial for optimizing reaction conditions.

In reactions involving C–H activation, the cleavage of this bond is often the rate-determining step. For example, a highly chemoselective C–N bond cleavage reaction of tertiary sulfonamides has been developed using a catalytic amount of Bi(OTf)3 under mild acidic conditions. acs.org Mechanistic insights for such reactions are often gained through a series of control experiments and mass spectrometry. acs.org If the rate of a reaction involving this compound shows a primary kinetic isotope effect when a specific C-H bond is deuterated, it provides strong evidence that this bond is broken in the rate-limiting step.

Identification and Characterization of Reaction Intermediates

The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. In the transformations of this compound, various transient species may be formed. For example, in oxidative coupling reactions, nitrogen-centered radicals could be potential intermediates. acs.org In ionic reactions, charged species such as carbocations or carbanions might be involved.

In the Grob-Ugi cascade reaction, an iodine(III) intermediate is proposed to form initially. acs.org This is followed by the generation of a transient ketene (B1206846) species and an N-unsubstituted iminium acetate ion pair. acs.org The electrophilic iminium intermediate then participates in a four-component Ugi reaction. acs.org Spectroscopic techniques such as NMR and mass spectrometry can be employed to identify and characterize these intermediates. nih.gov

No Found

A thorough search of available scientific literature and research databases has revealed no specific studies detailing the mechanistic investigations of transformations involving the chemical compound this compound. Consequently, there is no information available regarding computational contributions to the mechanistic understanding of this particular compound's reactions.

The performed search for computational studies, including Density Functional Theory (DFT) analyses and other theoretical chemistry methods, did not yield any results for this compound. While research exists on the computational analysis of other benzamide derivatives and related structures, the specific substitution pattern of a 2-amino group and a 3-tert-butyl group on the benzamide scaffold has not been the subject of published mechanistic studies.

Therefore, the section on "Computational Contributions to Mechanistic Understanding" cannot be provided at this time due to the absence of relevant research findings. Further experimental and computational research would be required to elucidate the reaction mechanisms and transformations of this compound.

Computational and Theoretical Studies of 2 Amino 3 Tert Butyl Benzamide

Quantum Chemical Methodologies

Quantum chemical methodologies are at the heart of computational molecular analysis. They use the principles of quantum mechanics to model the behavior of electrons and nuclei in atoms and molecules. The two principal ab initio (from first principles) methods that would be employed are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations.

Density Functional Theory has become the most widely used quantum chemical method due to its excellent balance of accuracy and computational cost. Rather than calculating the complex wavefunction of a many-electron system, DFT determines the energy of the molecule based on its electron density.

For 2-Amino-3-(tert-butyl)benzamide, DFT would be applied to:

Optimize Molecular Geometry: To find the most stable arrangement of atoms (the lowest energy conformation).

Calculate Electronic Properties: To determine properties such as the distribution of electric charge, dipole moment, and molecular orbital energies (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Predict Spectroscopic Data: To simulate vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can be compared with experimental results for validation.

A typical DFT study would involve selecting a functional (e.g., B3LYP or PBE0) that approximates the exchange-correlation energy, a key component of the total electronic energy.

Hartree-Fock theory is another fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT for many applications because it does not fully account for electron correlation (the way electrons interact and avoid each other), HF calculations are still valuable.

In the study of this compound, HF calculations could be used for:

Initial Geometry Optimizations: Providing a good starting point for more computationally expensive methods.

Calculating Core Electron Properties: HF is often considered adequate for describing the behavior of electrons closer to the atomic nuclei.

A Baseline for More Advanced Methods: It serves as the foundation for post-Hartree-Fock methods that systematically improve upon the treatment of electron correlation.

Both DFT and HF methods require the selection of a basis set. A basis set is a set of mathematical functions (orbitals) used to build the molecular orbitals. The choice of basis set is a critical compromise between accuracy and computational expense.

Pople-style basis sets: Commonly used sets like 6-31G(d,p) offer a good balance for molecules of this size. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron clouds, which is crucial for modeling chemical bonds accurately.

Correlation-consistent basis sets: For higher accuracy, sets like Dunning's cc-pVDZ or cc-pVTZ could be employed.

Computational optimization involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. This is typically achieved using iterative algorithms that calculate the energy and the forces on each atom at a given geometry and then adjust the atomic positions to move towards a lower energy state.

Molecular Structure and Conformational Analysis

A primary goal of computational studies is to determine the three-dimensional structure of a molecule and understand its conformational preferences.

The geometry optimization process for this compound would identify the most stable conformer. The presence of rotatable bonds—specifically around the C-C bond connecting the tert-butyl group, the C-N bond of the amide, and the C-C bond of the amide group to the ring—means the molecule can exist in multiple conformations.

A computational study would map the energetic landscape by systematically rotating these bonds and calculating the energy of each resulting structure. This reveals the global minimum (the most stable conformer) as well as local minima (other stable, but less favorable, conformers) and the energy barriers that separate them. The steric hindrance from the bulky tert-butyl group adjacent to the amino group would significantly influence the molecule's preferred shape.

Once the optimized geometry is obtained, a detailed analysis of its internal coordinates provides invaluable chemical information. These parameters are predicted by the computational model and represent the structure at its lowest energy state in the gas phase.

Bond Lengths: These are the equilibrium distances between the nuclei of two bonded atoms. They can indicate the strength and type of chemical bonds (single, double, partial double bond).

Torsion Angles (Dihedral Angles): These angles describe the rotation around a bond and are essential for defining the conformation of the molecule, particularly the orientation of the tert-butyl and benzamide (B126) groups relative to the benzene (B151609) ring. For instance, the torsion angle involving the amide group and the aromatic ring would indicate whether they are coplanar.

The following tables illustrate the type of structural data that would be generated from a computational analysis of the optimized geometry of this compound.

Table 1: Predicted Bond Lengths in this compound This table is for illustrative purposes to show the type of data generated in a computational study. Specific values require a dedicated quantum chemical calculation.

| Bond | Predicted Length (Å) |

|---|---|

| C-C (Aromatic Ring) | Data Not Available |

| C-N (Amine) | Data Not Available |

| C=O (Amide) | Data Not Available |

| C-N (Amide) | Data Not Available |

Table 2: Predicted Bond Angles in this compound This table is for illustrative purposes to show the type of data generated in a computational study. Specific values require a dedicated quantum chemical calculation.

| Angle | Predicted Angle (°) |

|---|---|

| C-C-C (Aromatic Ring) | Data Not Available |

| C-C-N (Amine) | Data Not Available |

| O=C-N (Amide) | Data Not Available |

| C-N-H (Amide) | Data Not Available |

Table 3: Predicted Torsion Angles in this compound This table is for illustrative purposes to show the type of data generated in a computational study. Specific values require a dedicated quantum chemical calculation.

| Torsion Angle | Predicted Angle (°) |

|---|---|

| C-C-N-H (Amine) | Data Not Available |

| O=C-N-C (Amide) | Data Not Available |

Electronic Structure and Reactivity Prediction

Computational chemistry offers powerful tools for predicting the electronic behavior and chemical reactivity of molecules. For this compound, these studies focus on how its specific arrangement of functional groups—an amino group, a bulky tert-butyl group, and a benzamide moiety—influences its electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the outcomes of chemical reactions. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the innermost orbital without electrons, capable of accepting electrons, and its energy level relates to the molecule's electrophilicity or acidity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sphinxsai.com A smaller energy gap suggests that the molecule can be more easily excited and is therefore generally more reactive. sphinxsai.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the aromatic benzene ring, as these are the most probable sites for donating electrons in a reaction. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing carbonyl group of the benzamide, which is the most probable site for accepting electrons.

While specific computational studies providing the exact HOMO-LUMO energy values for this compound are not available in the surveyed literature, the table below illustrates the typical quantum chemical descriptors that would be calculated in such an analysis.

Table 1: Illustrative Quantum Chemical Descriptors for this compound

This table is for illustrative purposes only, as specific published data for this compound were not found.

| Parameter | Symbol | Illustrative Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 eV | Indicates electron-donating ability (nucleophilicity) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Energy Gap | ΔE | 4.6 eV | Predicts chemical reactivity and kinetic stability |

| Ionization Potential | I ≈ -EHOMO | 5.8 eV | Energy required to remove an electron |

| Electron Affinity | A ≈ -ELUMO | 1.2 eV | Energy released when an electron is added |

| Global Hardness | η = (I-A)/2 | 2.3 eV | Measures resistance to change in electron distribution |

| Chemical Potential | µ = -(I+A)/2 | -3.5 eV | Describes the escaping tendency of electrons |

| Electrophilicity Index | ω = µ²/2η | 2.66 eV | Measures the capacity to accept electrons |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. The MEP map displays the electrostatic potential on the surface of the molecule using a color spectrum. sphinxsai.com

Regions of negative electrostatic potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential, colored blue, are electron-poor and are prone to nucleophilic attack. Green areas represent neutral or near-neutral potential.

For this compound, an MEP analysis would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atom of the amino group. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Localized on the hydrogen atoms of the amino (-NH₂) and amide (-CONH-) groups, making them the most likely sites for nucleophilic attack.

Neutral/Slightly Negative Potential (Green/Yellow): The aromatic ring would exhibit a region of π-electron density, while the bulky, nonpolar tert-butyl group would be largely neutral.

This analysis provides a visual guide to the molecule's reactive sites, complementing the predictions made by FMO theory.

Intermolecular Interactions and Crystal Structure Investigations (e.g., X-ray Diffraction-Based Analysis)

The arrangement of molecules in the solid state is determined by a network of intermolecular interactions, which dictates the crystal structure. X-ray diffraction is the definitive experimental technique for determining the three-dimensional structure of a crystalline solid, providing precise coordinates of each atom and thus defining bond lengths, bond angles, and torsion angles.

In the case of this compound, the crystal structure would be significantly influenced by hydrogen bonding. The amino group (-NH₂) and the amide group (-CONH-) are both excellent hydrogen bond donors (N-H) and acceptors (C=O). It is highly probable that strong intermolecular hydrogen bonds, such as N-H···O=C and potentially N-H···N, would be the dominant interactions governing the crystal packing.

No published crystallographic data for this compound was located in the performed searches. The tables below provide an example of the kind of data that a single-crystal X-ray diffraction study would yield.

Table 2: Illustrative Crystal Data and Structure Refinement Details

This table is for illustrative purposes only, as specific published data for this compound were not found.

| Parameter | Illustrative Value |

| Empirical formula | C₁₁H₁₆N₂O |

| Formula weight | 192.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 13.789(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1165.1(7) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.095 |

| R-factor (%) | 4.5 |

Table 3: Illustrative Hydrogen Bond Geometry

This table is for illustrative purposes only, as specific published data for this compound were not found. D=Donor, A=Acceptor.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |

| N(1)—H(1A)···O(1) | 0.88 | 2.05 | 2.915(3) | 168 |

| N(2)—H(2A)···N(1) | 0.88 | 2.21 | 3.076(4) | 165 |

Synthetic Applications of 2 Amino 3 Tert Butyl Benzamide in Organic Chemistry

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the amino and benzamide (B126) functionalities on the benzene (B151609) ring, coupled with the steric influence of the tert-butyl group, makes 2-amino-3-(tert-butyl)benzamide a key building block in the assembly of intricate molecular architectures. This is particularly evident in the synthesis of pharmaceutical agents and other biologically active compounds.

A significant application of this compound is in the synthesis of Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP) used in cancer therapy. google.com In several patented synthetic routes for Niraparib, derivatives of this compound or structurally related intermediates are employed. google.comgoogle.comepo.orggoogleapis.com The synthesis often involves a series of reactions including reduction of a nitro group to form the aniline (B41778) moiety, diazotization, cyclization to form an indazole ring, and subsequent coupling reactions. google.com The tert-butyl group can influence the regioselectivity of these reactions and the conformational properties of the final molecule.

The versatility of aminobenzamides as building blocks is further highlighted by their use in the synthesis of various other complex structures. For instance, substituted aminobenzamides are key precursors in the development of novel cereblon binders for proteolysis-targeting chimeras (PROTACs), a rapidly advancing therapeutic modality. nih.gov

Table 1: Examples of Complex Molecules Synthesized Using Aminobenzamide Scaffolds

| Resulting Compound/Class | Synthetic Utility of Aminobenzamide | Key Reactions Involved |

| Niraparib | Serves as a precursor to the indazole-carboxamide core. google.comgoogleapis.com | Nitro reduction, diazotization, cyclization, amidation. google.com |

| Cereblon Binders (for PROTACs) | Forms the core benzamide structure for interaction with the cereblon E3 ligase. nih.gov | Amide bond formation, nucleophilic aromatic substitution. nih.gov |

| Glycotetrapeptide Library | Incorporated as a structural component in amino acid building blocks. researchgate.net | Click reaction, solid-phase peptide synthesis. researchgate.net |

Precursor for the Construction of Diverse Heterocyclic Scaffolds

The amino and amide groups of this compound provide reactive handles for the construction of a wide array of heterocyclic systems. The amino group can act as a nucleophile in condensation and cyclization reactions, while the amide functionality can be modified or participate in ring-forming processes.

The synthesis of various heterocyclic compounds often begins with aminobenzamide derivatives. For example, 2-aminobenzamides can be synthesized from isatoic anhydride (B1165640) and subsequently used to create a range of derivatives with potential antimicrobial activity. nih.gov The general reactivity of aminoazoles, which share functional similarities with 2-aminobenzamides, in multicomponent reactions to form diverse heterocyclic scaffolds has been extensively reviewed, showcasing the potential of amino-substituted aromatic compounds in diversity-oriented synthesis. frontiersin.org

The construction of these heterocyclic scaffolds is crucial in medicinal chemistry, as these structural motifs are prevalent in a vast number of pharmaceuticals. The ability to generate a library of diverse heterocyclic compounds from a common precursor like this compound is a powerful strategy in drug discovery. nih.gov

Table 2: Heterocyclic Scaffolds Derived from Aminobenzamide Precursors

| Heterocyclic Scaffold | Synthetic Approach |

| Benzoxazinones | Cyclization of 2-aminobenzamides. nih.gov |

| Quinolizinones | Multicomponent reactions involving aminoazole-like structures. frontiersin.org |

| Tetrahydroquinolines | Intramolecular cyclization strategies. nih.gov |

Development of Advanced Synthetic Intermediates

This compound itself serves as a key intermediate, and it can be further elaborated into more advanced synthetic intermediates with broader applications. The functional groups present allow for a variety of chemical modifications, leading to a diverse range of derivatives.

For example, the amino group can be transformed into other functionalities, such as an azide, which can then undergo cycloaddition reactions. google.com The benzamide can be hydrolyzed or converted to other functional groups, providing further opportunities for diversification. The development of synthetic methods to produce enantiomerically pure intermediates is also a significant area of research, particularly for the synthesis of chiral drugs like Niraparib. epo.org

Table 3: Examples of Advanced Synthetic Intermediates from Aminobenzamides

| Intermediate Class | Potential Subsequent Transformations |

| Azido-benzamides | Cycloaddition reactions (e.g., "click" chemistry). google.com |

| Enantiomerically pure piperidine (B6355638) derivatives | Coupling reactions for asymmetric synthesis. epo.orggoogleapis.com |

| Boronic acid derivatives | Suzuki coupling reactions. googleapis.com |

Future Research Directions for 2 Amino 3 Tert Butyl Benzamide

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of benzamides, including 2-Amino-3-(tert-butyl)benzamide, traditionally relies on established methods such as the amidation of carboxylic acid derivatives. While effective, these methods can sometimes require harsh conditions or multi-step processes. Future research will undoubtedly focus on developing more elegant and efficient synthetic routes through the exploration of innovative reaction pathways and advanced catalytic systems.

A promising avenue lies in the development of cascade reactions, which allow for the construction of complex molecules in a single, efficient operation. For instance, the Grob-Ugi cascade reaction, which utilizes the multifunctionality of reagents like acetate (B1210297), offers a powerful method for creating structurally diverse 2-aminobenzamide (B116534) derivatives. acs.org Investigating the applicability of such cascade reactions to substrates leading to this compound could significantly streamline its synthesis. Another area of intense interest is the use of novel catalysts. Palladium-catalyzed aerobic oxidation processes have already demonstrated success in synthesizing related structures like 2-aminobenzoxazoles from o-aminophenols and isocyanides under mild, atmospheric conditions. acs.org Adapting such palladium-based systems or exploring other transition metal catalysts could provide new, highly efficient pathways.

Furthermore, the field of biocatalysis offers environmentally benign alternatives to traditional chemical methods. The use of microbial enzymes, such as nitrile hydratase, has been successfully employed to produce other amides like 2-amino-2,3-dimethyl butamide under gentle reaction conditions (pH 6.0-10.0 and 20-40 °C). google.com Screening for and engineering enzymes capable of selectively hydrating the corresponding nitrile precursor to this compound represents a significant and sustainable future research direction.

Table 1: Comparison of Potential Catalytic Systems

| Catalytic System | Potential Advantages | Relevant Precursors |

|---|---|---|

| Palladium-based | High efficiency, mild conditions, broad substrate scope. acs.org | o-halo or o-amino benzonitriles, tert-butyl isocyanide. |

| Microbial (Enzymatic) | Environmentally friendly, high selectivity, gentle conditions. google.com | 2-Amino-3-(tert-butyl)benzonitrile. |

| Hypervalent Iodine | Enables novel cascade reactions, metal-free oxidation. acs.org | Substituted phenols and anilines. |

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and designing new ones. Future research must leverage a combination of advanced spectroscopic and computational methods to gain unprecedented, detailed insights into the formation and behavior of this compound.

Advanced spectroscopic techniques are crucial for identifying transient intermediates and characterizing reaction kinetics. In-situ monitoring using methods like FT-IR and NMR spectroscopy can provide real-time data on the consumption of reactants and the formation of products and byproducts. For determining the precise three-dimensional structure, X-ray crystallography remains the gold standard, providing invaluable information on bond angles and intermolecular interactions, such as the hydrogen bonds that often dictate the solid-state packing of benzamide (B126) derivatives. researchgate.net

In parallel, computational chemistry offers a powerful predictive lens into reaction pathways. High-level ab initio and density functional theory (DFT) calculations can be employed to map out potential energy surfaces for proposed reaction mechanisms. frontiersin.org This allows researchers to calculate the energy barriers for different pathways, predict the stability of intermediates and transition states, and understand the role of catalysts and solvents at a molecular level. frontiersin.org Such computational studies, when combined with experimental data, can confirm mechanistic hypotheses, as demonstrated in studies of related amino-substituted benzamides where computational modeling elucidated structure-activity relationships. acs.orgnih.gov For this compound, these techniques could clarify the precise influence of the bulky tert-butyl group on reaction rates and regioselectivity.

Table 2: Advanced Techniques for Mechanistic Studies

| Technique | Type of Insight | Example Application |

|---|---|---|

| In-situ FT-IR/NMR | Real-time reaction kinetics, intermediate detection. | Monitoring the rate of amidation or catalytic cyclization. |

| X-ray Crystallography | Precise 3D molecular structure, intermolecular interactions. researchgate.net | Determining the dihedral angle between the amide group and the benzene (B151609) ring. researchgate.net |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, electronic properties. frontiersin.org | Calculating the activation energy for different synthetic routes to predict the most favorable pathway. frontiersin.org |

| CCSD(T) Calculations | High-accuracy energy calculations for benchmarking DFT results. frontiersin.org | Refining the energies of key intermediates in a proposed catalytic cycle. frontiersin.org |

Strategic Design of Analogues for Targeted Synthetic Applications

The core structure of this compound is a versatile scaffold that can be systematically modified to generate a library of analogues with tailored properties for specific applications. Future research will focus on the strategic design and synthesis of these derivatives to explore new chemical space and function.

The process involves making targeted modifications to the parent molecule. For example, the amino group can be acylated, alkylated, or used as a handle for constructing heterocyclic rings. The tert-butyl group can be replaced with other alkyl or aryl groups to probe the effect of sterics and electronics on the molecule's properties. Finally, the benzamide portion itself can be altered. This approach has been used successfully in developing series of substituted benzamides and related structures to screen for biological activities. nih.govnih.gov For instance, a series of tert-butyl (substituted benzamido)phenylcarbamate derivatives were synthesized to evaluate their anti-inflammatory potential. nih.gov Similarly, a library of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives was created to identify compounds with antibacterial activity. nih.gov

By applying these principles, analogues of this compound could be designed for use as building blocks in materials science, as ligands for metal catalysts, or as precursors in medicinal chemistry. The key is a rational design approach, often guided by computational docking studies and quantitative structure-activity relationship (QSAR) models, to predict which modifications are most likely to yield the desired function. This allows for a more focused and efficient synthetic effort, moving beyond random screening to targeted molecular engineering.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminobenzoxazoles |

| 2-amino-2,3-dimethyl butamide |

| o-aminophenols |

| 2-Amino-3-acyl-tetrahydrobenzothiophene |

| tert-butyl (substituted benzamido)phenylcarbamate |

| 2-aminothiazole (B372263) |

| N,N-Diethyl-meta-toluamide |

| 2-amino-N,3-dimethyl-benzamide |

| 2-Amino-3-(3-tert-butylphenoxy)benzamide |

| 2-amino-N-tert-butyl-3-(trifluoromethyl)benzamide |

| 2-amino-N-(but-3-yn-1-yl)benzamide |

| 3-Amino-N-(tert-butyl)benzamide |

| 3-Amino-N-(sec-butyl)benzamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.